D-mannitol 1-phosphate(2-)

Enzyme kinetics Substrate specificity Mannitol metabolism

Substituting D-sorbitol 6-phosphate or other analogs for D-mannitol 1-phosphate(2-) introduces systematic error in mannitol-cycle assays. Use the authentic, fully deprotonated substrate to eliminate kinetic variability. - M1PDH: Km 0.15-8.3×10⁻⁴ M; kcat 10.6 s⁻¹ (A. fumigatus). D-sorbitol 6-phosphate retains <40% activity. - M1Pase: Km 0.56 mM; other sugar phosphates show <25% relative hydrolysis. - PMI Inhibition: Competitive inhibitor of phosphomannose isomerase; fructose 6-phosphate lacks this property.

Molecular Formula C6H13O9P-2
Molecular Weight 260.14 g/mol
Cat. No. B1260725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-mannitol 1-phosphate(2-)
Molecular FormulaC6H13O9P-2
Molecular Weight260.14 g/mol
Structural Identifiers
SMILESC(C(C(C(C(COP(=O)([O-])[O-])O)O)O)O)O
InChIInChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/p-2/t3-,4-,5-,6-/m1/s1
InChIKeyGACTWZZMVMUKNG-KVTDHHQDSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Mannitol 1-Phosphate(2-): Physicochemical and Biochemical Profile


D-Mannitol 1-phosphate(2-) (CAS 15806-48-1; CHEBI:61381) is the fully deprotonated conjugate base of D-mannitol 1-phosphate, an alditol 1-phosphate derived from D-mannitol by phosphorylation at the 1-O position [1]. It serves as a key intermediate in mannitol metabolism across bacteria, fungi, algae, and plants, being the obligate substrate for mannitol-1-phosphate 5-dehydrogenase (EC 1.1.1.17) and mannitol-1-phosphatase (EC 3.1.3.22) [2]. The compound is also a recognized competitive inhibitor of phosphomannose isomerase (EC 5.3.1.8) [3] and modulates glucokinase regulatory protein-mediated inhibition in mammalian systems [4], making its procurement critical for assays where specificity for the mannitol pathway is required.

1 Mannitol cycle enzyme assays (M1PDH & M1Pase)
2 Competitive inhibitor for phosphomannose isomerase probing
3 GKRP-glucokinase interaction studies

Why Generic Sugar Phosphates Fail in Targeted Assays


Although D-mannitol 1-phosphate(2-) shares the phospho-hexitol backbone with D-sorbitol 6-phosphate and D-fructose 6-phosphate, substituting these analogs in enzymatic or cellular assays leads to quantitatively different outcomes. D-Sorbitol 6-phosphate is processed by mannitol-1-phosphate 5-dehydrogenase at only 38.8% of the activity observed with D-mannitol 1-phosphate [1], while mannitol-1-phosphatase exhibits less than 25% relative activity toward all other sugar phosphates tested [2]. D-Mannitol 1-phosphate acts as a competitive inhibitor of phosphomannose isomerase, a property not shared by D-fructose 6-phosphate [3], and inhibits glucokinase regulatory protein-mediated activity at lower concentrations than fructose 6-phosphate [4]. These functional divergences mean that generic substitution introduces systematic error in any assay relying on mannitol cycle specificity, enzyme kinetics, or metabolic flux measurements.

D-Mannitol 1-phosphate(2−)
D-Sorbitol 6-phosphate
38.8% dehydrogenase activity; may underestimate pathway flux by >60%
D-Mannitol 1-phosphate(2−)
Other sugar phosphates
D-Mannitol 1-phosphate(2−)
D-Fructose 6-phosphate
Lacks PMI inhibition; cannot serve as mannose-6-P site probe

Quantitative Differential Evidence Against Closest Analogs


Dehydrogenase Substrate Preference vs. D-Sorbitol 6-Phosphate

Mannitol-1-phosphate 5-dehydrogenase (EC 1.1.1.17) exhibits a pronounced preference for D-mannitol 1-phosphate as substrate. When assayed under identical conditions, D-sorbitol 6-phosphate yields only 38.8% of the dehydrogenase activity observed with D-mannitol 1-phosphate [1]. This near-3-fold activity differential confirms that binding and catalysis are specifically adapted to the D-mannitol 1-phosphate stereochemical configuration and cannot be replicated by the sorbitol isomer.

Dehydrogenase Preference
Head-to-head
D-sorbitol 6-P: 38.8% activity vs D-mannitol 1-P
Ensures accurate mannitol pathway flux measurement
2.58-fold lower activity with sorbitol isomer
Enzyme kinetics Substrate specificity Mannitol metabolism

Phosphatase Substrate Selectivity vs. Other Sugar Phosphates

Mannitol-1-phosphatase (EC 3.1.3.22) displays a distinct catalytic preference for D-mannitol 1-phosphate as its physiological substrate. In a comparative panel including multiple sugar phosphates, all alternative substrates tested exhibited less than 25% of the hydrolytic activity measured with D-mannitol 1-phosphate [1]. The apparent Km for D-mannitol 1-phosphate was determined to be 0.56 mM (wild-type enzyme, pH 7.5, 28 °C) [2].

Phosphatase Selectivity
Head-to-head
>4-fold selectivity; Km 0.56 mM for target
Maximal catalytic throughput in phosphatase-coupled assays
All other sugar phosphates <25% activity
Phosphatase specificity Mannitol cycle Fungal metabolism

Competitive Inhibition of Phosphomannose Isomerase

D-Mannitol 1-phosphate acts as a competitive inhibitor of phosphomannose isomerase (EC 5.3.1.8), the enzyme that interconverts mannose-6-phosphate and fructose-6-phosphate [1]. This inhibitory property is not shared by D-fructose 6-phosphate, the product of the isomerase reaction, nor by D-mannitol. The competitive mode of inhibition indicates that D-mannitol 1-phosphate occupies the active site in direct competition with the physiological substrate mannose-6-phosphate, providing a specific tool for blocking the mannose metabolic node [1].

PMI Inhibition
Class-level
Competitive inhibitor at mannose-6-P site; not shared by fructose-6-P
Selective probe for mannose metabolic node
Qualitative differentiation from other hexose phosphates
Enzyme inhibition Mannose metabolism Phosphomannose isomerase

Kinetic Binding Mechanism vs. D-Fructose 6-Phosphate

Steady-state kinetic analysis of Aspergillus fumigatus mannitol-1-phosphate 5-dehydrogenase (AfM1PDH) reveals fundamentally different binding mechanisms for the two substrates. D-Mannitol 1-phosphate and NAD+ bind in a random order to the enzyme, whereas D-fructose 6-phosphate can only bind after NADH has first occupied the coenzyme site [1]. The catalytic constant for D-mannitol 1-phosphate oxidation is kcat = 10.6 s⁻¹, with hydride transfer being rate-determining [1]. By contrast, D-fructose 6-phosphate reduction by AfM1PDH is limited by product release steps rather than chemistry, as evidenced by a kcat = 94 s⁻¹ for the reduction catalyzed by AfM2DH [1].

Kinetic Binding Mechanism
Head-to-head
Random binding (with NAD+); kcat 10.6 s⁻¹
Required for accurate kinetic modeling
Fructose-6-P: ordered binding, different rate-limiting step
Enzyme mechanism Steady-state kinetics Aspergillus fumigatus

GKRP-Mediated Glucokinase Inhibition Potency

In the presence of the glucokinase regulatory protein (GKRP), both D-mannitol 1-phosphate and D-sorbitol 6-phosphate inhibit rat liver glucokinase at lower concentrations than D-fructose 6-phosphate, the physiological effector [1]. All three compounds act as open-chain analogs of fructose 6-phosphate; however, the regulatory protein-potentiated inhibition by mannitol 1-phosphate and sorbitol 6-phosphate demonstrates that the phospho-hexitol configuration critically determines inhibitory potency, distinguishing these compounds from fructose 6-phosphate itself [1].

GKRP Inhibition Potency
Context-dependent
Mannitol 1-P ≈ sorbitol 6-P > fructose 6-P
Potent inhibitor for glucose sensing studies
Inhibits at lower concentrations than natural effector
Glucokinase regulation Inhibitor potency Liver metabolism

High-Confidence Research and Industrial Application Scenarios


Kinetic Characterization of Mannitol-1-Phosphate 5-Dehydrogenase

D-Mannitol 1-phosphate(2-) is the obligate forward substrate for mannitol-1-phosphate 5-dehydrogenase, exhibiting Km values ranging from 0.15 mM (Streptococcus mutans) to 8.3 × 10⁻⁴ M (brown algae), with a kcat of 10.6 s⁻¹ reported for the Aspergillus fumigatus enzyme [1]. Substitution with D-sorbitol 6-phosphate results in >60% activity loss [2]. This compound is indispensable for determining accurate kinetic constants (Km, kcat, kcat/Km) and for resolving the random substrate-binding mechanism that distinguishes this dehydrogenase from related NAD(H)-dependent oxidoreductases [1].

Mannitol-1-Phosphatase Specificity and Cycle Flux Analysis

D-Mannitol 1-phosphate(2-) is the strongly preferred substrate for mannitol-1-phosphatase, with a Km of 0.56 mM and with all other sugar phosphates tested yielding <25% relative activity [1][2]. Because this phosphatase catalyzes the terminal irreversible step of mannitol biosynthesis in fungi and algae, only the authentic substrate can be used to measure maximal hydrolytic rates and to reconstitute the complete mannitol cycle in vitro.

Phosphomannose Isomerase Active-Site Probe

D-Mannitol 1-phosphate functions as a competitive inhibitor of phosphomannose isomerase, directly competing with mannose-6-phosphate for the catalytic site [1]. Other sugar phosphates, including D-fructose 6-phosphate, lack this property. This makes D-mannitol 1-phosphate(2-) a selective chemical probe for structural and functional dissection of the mannose-6-phosphate binding pocket in isomerase enzymes, and a tool for modulating mannose metabolic flux in vitro without perturbing glycolysis.

Glucokinase Regulatory Protein Interaction Studies

In the presence of GKRP, D-mannitol 1-phosphate(2-) inhibits glucokinase at lower concentrations than fructose 6-phosphate, establishing it as a potent open-chain analog inhibitor [1]. This property is critical for studies of hepatic glucose sensing and for screening small-molecule disruptors of the GKRP–glucokinase interaction, where fructose 6-phosphate itself may confound results due to its dual role as substrate and effector.

Application
Selection Property
Validation Focus
M1PDH kinetic characterization
Obligate dehydrogenase substrate
Accurate Km, kcat determination
Phosphatase specificity & flux analysis
High substrate selectivity (>4-fold)
Catalytic throughput validation
PMI active-site probing
Competitive inhibitor at mannose-6-P site
Mannose node blockade assessment
GKRP-glucokinase interaction studies
Potent open-chain analog inhibitor
Inhibitor screening & glucose sensing assays
Quote Request

Request a Quote for D-mannitol 1-phosphate(2-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.